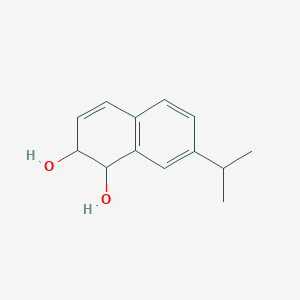
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol is an organic compound that belongs to the class of naphthalenes This compound features a naphthalene ring system with hydroxyl groups at the 1 and 2 positions and a propan-2-yl substituent at the 7 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Hydroxylation: The naphthalene undergoes hydroxylation to introduce hydroxyl groups at the 1 and 2 positions. This can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Alkylation: The hydroxylated naphthalene is then subjected to alkylation to introduce the propan-2-yl group at the 7 position. This can be done using isopropyl bromide (CH₃CHBrCH₃) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as column chromatography may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ or PBr₃ in an inert solvent like dichloromethane (CH₂Cl₂).
Major Products
Oxidation: 7-(Propan-2-yl)-1,2-naphthoquinone.
Reduction: 7-(Propan-2-yl)naphthalene.
Substitution: 7-(Propan-2-yl)-1,2-dichloronaphthalene or 7-(Propan-2-yl)-1,2-dibromonaphthalene.
科学的研究の応用
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- 1,2-Dihydronaphthalene-1,2-diol
- 7-Methyl-1,2-dihydronaphthalene-1,2-diol
- 7-Ethyl-1,2-dihydronaphthalene-1,2-diol
Uniqueness
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol is unique due to the presence of the propan-2-yl group at the 7 position, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
110429-53-3 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
7-propan-2-yl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-8(2)10-4-3-9-5-6-12(14)13(15)11(9)7-10/h3-8,12-15H,1-2H3 |
InChIキー |
RNLCQUJQPNYYKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=CC(C2O)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


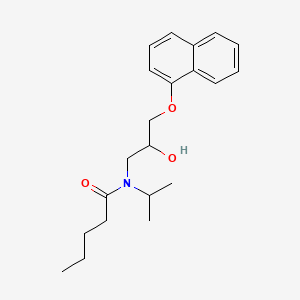
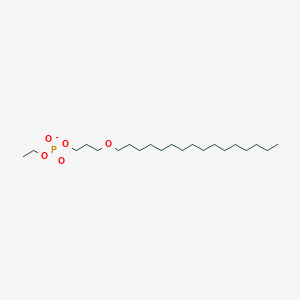

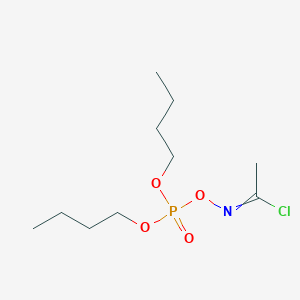

![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
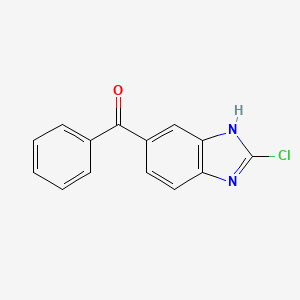
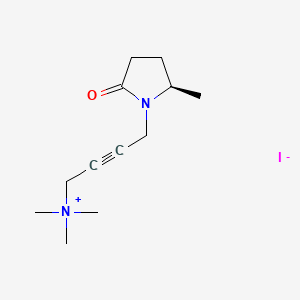
silane](/img/structure/B14334936.png)
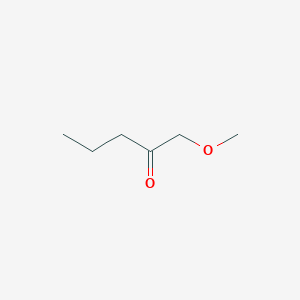
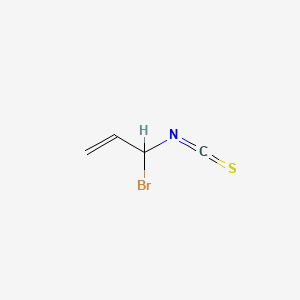
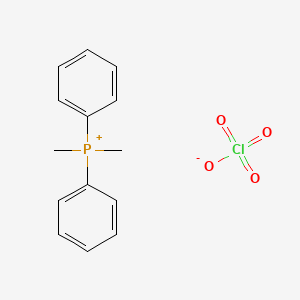
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)

